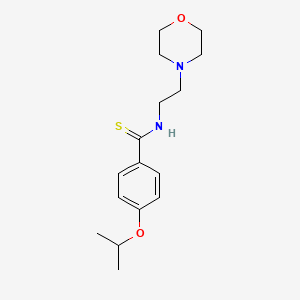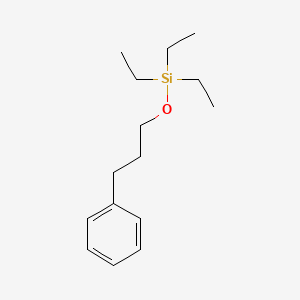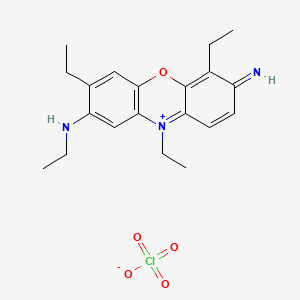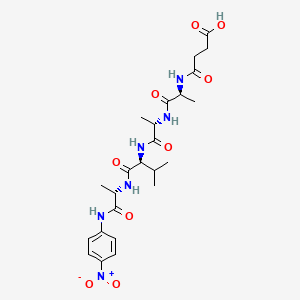![molecular formula C14H8Cl2O4 B13820794 5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid CAS No. 20872-11-1](/img/structure/B13820794.png)
5,5'-Dichloro[1,1'-biphenyl]-2,2'-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is a polychlorinated biphenyl (PCB) derivative. PCBs are a group of man-made organic chemicals consisting of carbon, hydrogen, and chlorine atoms. They are known for their chemical stability and resistance to heat, which made them useful in various industrial applications. due to their environmental persistence and potential health hazards, their production has been banned or restricted in many countries.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid typically involves the Suzuki–Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl halide and an aryl boronic acid. The reaction conditions are generally mild and tolerant of various functional groups .
Industrial Production Methods
Industrial production of polychlorinated biphenyl derivatives, including 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid, often involves large-scale chemical synthesis using similar coupling reactions. The process requires stringent control of reaction conditions to ensure high yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can produce alcohols.
Applications De Recherche Scientifique
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid has several scientific research applications:
Chemistry: It is used as a model compound to study the behavior of PCBs and their derivatives.
Biology: It is used to investigate the metabolic pathways of PCBs in living organisms.
Medicine: Research is ongoing to explore its potential therapeutic applications and toxicological effects.
Industry: It is used in the development of materials with specific chemical and physical properties.
Mécanisme D'action
The mechanism of action of 5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid involves its interaction with various molecular targets and pathways. It is metabolized by cytochrome P450 enzymes to form hydroxylated metabolites, which can exert toxic effects by interfering with cellular processes .
Comparaison Avec Des Composés Similaires
Similar Compounds
3,3’-Dichlorobiphenyl: Another PCB derivative with similar chemical properties.
4,4’-Dichlorobiphenyl: Known for its use in industrial applications.
2,2’-Dichlorobiphenyl: Studied for its environmental persistence and toxicological effects.
Uniqueness
5,5’-Dichloro[1,1’-biphenyl]-2,2’-dicarboxylic acid is unique due to its specific substitution pattern, which influences its chemical reactivity and biological interactions. This makes it a valuable compound for research in various scientific fields.
Propriétés
Numéro CAS |
20872-11-1 |
|---|---|
Formule moléculaire |
C14H8Cl2O4 |
Poids moléculaire |
311.1 g/mol |
Nom IUPAC |
2-(2-carboxy-5-chlorophenyl)-4-chlorobenzoic acid |
InChI |
InChI=1S/C14H8Cl2O4/c15-7-1-3-9(13(17)18)11(5-7)12-6-8(16)2-4-10(12)14(19)20/h1-6H,(H,17,18)(H,19,20) |
Clé InChI |
YSILFGANTSUQDT-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C=C1Cl)C2=C(C=CC(=C2)Cl)C(=O)O)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[3-(2,5-dimethylpyrrol-1-yl)phenyl]ethanone](/img/structure/B13820724.png)

![N-[(2R,3S)-1,3-dihydroxyoctadecan-2-yl]icosanamide](/img/structure/B13820731.png)






![L-Serine,N-[n-[n-[(phenylmethoxy)carbonyl]glycyl]glycyl]-(9ci)](/img/structure/B13820774.png)
![8-{(2E)-2-[1-(2-hydroxyphenyl)ethylidene]hydrazinyl}-3-methyl-7-octyl-3,7-dihydro-1H-purine-2,6-dione](/img/structure/B13820780.png)

![(2Z)-3-propyl-2-[(2E)-2-[(3-propyl-1,3-benzothiazol-3-ium-2-yl)methylidene]butylidene]-1,3-benzothiazole;iodide](/img/structure/B13820785.png)
